N-(1H-imidazol-2-yl)-2-[4-(2-methylpropyl)phenyl]propanamide
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Overview
Description
N-(1H-imidazol-2-yl)-2-[4-(2-methylpropyl)phenyl]propanamide is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-imidazol-2-yl)-2-[4-(2-methylpropyl)phenyl]propanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Attachment of the Phenyl Group: The phenyl group with a 2-methylpropyl substituent can be introduced through a Friedel-Crafts alkylation reaction.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amide coupling reaction, typically using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1H-imidazol-2-yl)-2-[4-(2-methylpropyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of imidazole N-oxides, while reduction could yield the corresponding amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where imidazole derivatives are known to be effective.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1H-imidazol-2-yl)-2-[4-(2-methylpropyl)phenyl]propanamide would depend on its specific biological target. Generally, imidazole derivatives exert their effects by interacting with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(1H-imidazol-2-yl)-2-phenylpropanamide: Lacks the 2-methylpropyl substituent.
N-(1H-imidazol-2-yl)-2-[4-(methyl)phenyl]propanamide: Has a methyl group instead of a 2-methylpropyl group.
Uniqueness
N-(1H-imidazol-2-yl)-2-[4-(2-methylpropyl)phenyl]propanamide is unique due to the presence of the 2-methylpropyl group, which can influence its biological activity and chemical properties. This structural feature might enhance its binding affinity to certain biological targets or alter its pharmacokinetic profile.
Properties
Molecular Formula |
C16H21N3O |
---|---|
Molecular Weight |
271.36 g/mol |
IUPAC Name |
N-(1H-imidazol-2-yl)-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C16H21N3O/c1-11(2)10-13-4-6-14(7-5-13)12(3)15(20)19-16-17-8-9-18-16/h4-9,11-12H,10H2,1-3H3,(H2,17,18,19,20) |
InChI Key |
HRCWWYHOLNZFTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=NC=CN2 |
Origin of Product |
United States |
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